
Methyl 2-((1-(4-(trifluoromethoxy)benzoyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(4-(trifluoromethoxy)benzoyl)pyrrolidin-3-yl)thio)acetate, also known as MTBPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTBPTA is a thiol-reactive probe that can be used to label and detect proteins containing cysteine residues.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
- Research has shown the development of novel pyridine and fused pyridine derivatives starting from key intermediates. These compounds were subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This illustrates the compound's potential in facilitating the synthesis of molecules with targeted biological activities (Flefel et al., 2018).
Polymerization Applications
- In polymer science, 1-Methyl-2-pyrrolidinone has been utilized as an efficient electron-pair donor for isobutylene polymerization. This highlights the role of related compounds in producing polymers with specific properties (Pratap & Heller, 1992).
Biological Evaluation
- The synthesis of novel benzothiazole derivatives demonstrated significant antimicrobial and antioxidant activities, along with their antitubercular activity against Mycobacterium tuberculosis. This indicates the potential of such compounds in developing new therapeutics (Bhoi et al., 2016).
Antibacterial and Antimycobacterial Activity
- Highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks were synthesized, showcasing interesting antibacterial and antimycobacterial activity. Such studies are crucial in the search for new drugs against resistant strains of bacteria (Belveren et al., 2017).
Iron Chelation and Antiproliferative Agents
- 2-Acetylpyridine thiosemicarbazones have been identified as potent iron chelators and antiproliferative agents. Their ability to form iron complexes with potent anticancer activity highlights the importance of such compounds in medicinal chemistry (Richardson et al., 2009).
Propiedades
IUPAC Name |
methyl 2-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S/c1-22-13(20)9-24-12-6-7-19(8-12)14(21)10-2-4-11(5-3-10)23-15(16,17)18/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUTZMPHXJQYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

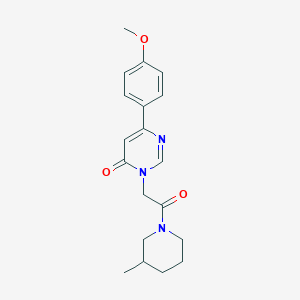
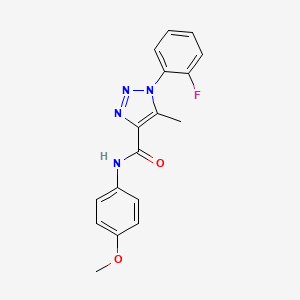
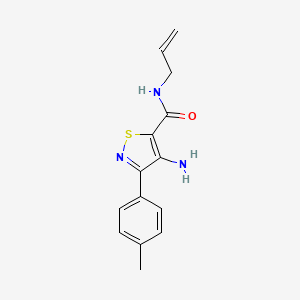
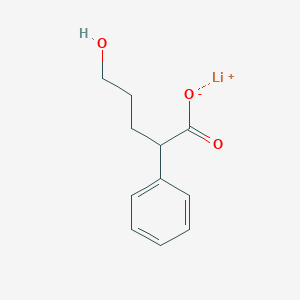
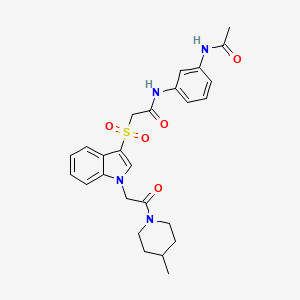
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2532283.png)
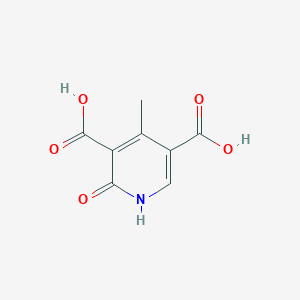
![3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2532286.png)
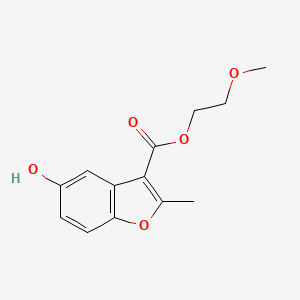

![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)
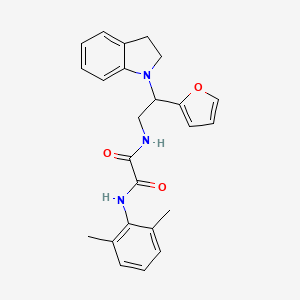
![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)